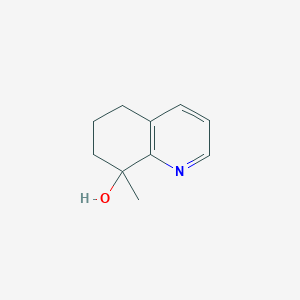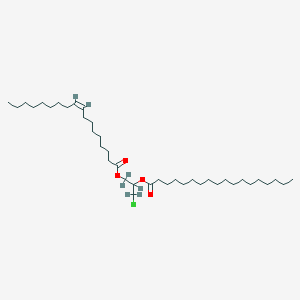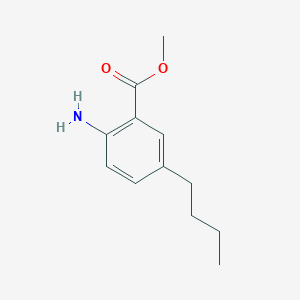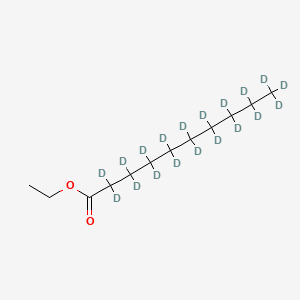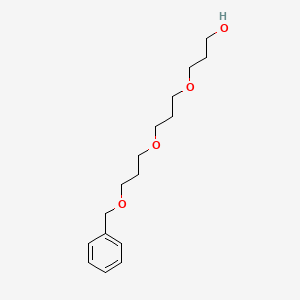
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is an organic compound with the molecular formula C16H26O4 and a molecular weight of 282.38 g/mol . This compound is characterized by its three benzyloxypropoxy groups attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol typically involves the reaction of 3-(Benzyloxy)propyl 4-toluenesulfonate with 3-(3-(Benzyloxy)propoxy)propan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol undergoes various types of chemical reactions, including:
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols and ethers.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo cleavage in the presence of specific catalysts, leading to the formation of reactive intermediates that can participate in further chemical reactions . The propanol backbone provides a flexible framework for the compound to interact with different enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)propyl 4-toluenesulfonate: Used as a reagent in the synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol.
3-Benzyloxy-1-propanol: An organic building block that undergoes cleavage selectively at the C3-O position.
3,3’-Oxybis(propan-1-ol): A similar compound with two propanol groups connected by an oxygen atom.
Uniqueness
This compound is unique due to its three benzyloxypropoxy groups, which provide multiple sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Propiedades
Fórmula molecular |
C16H26O4 |
|---|---|
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
3-[3-(3-phenylmethoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c17-9-4-10-18-11-5-12-19-13-6-14-20-15-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2 |
Clave InChI |
ZZESLZPYEYPAHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCOCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


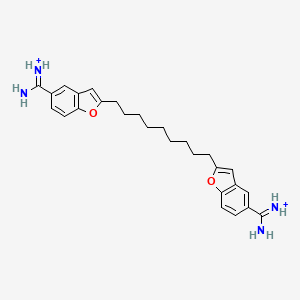
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)

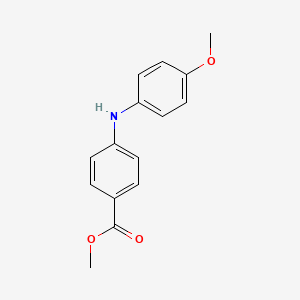
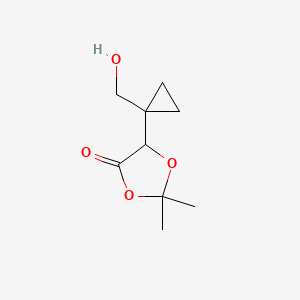
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
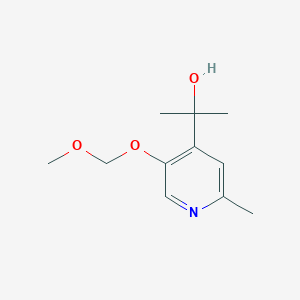
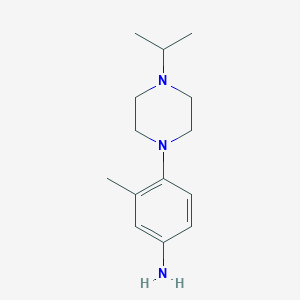
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
